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Compound of Interest

Compound Name:
5-Chloro-2-

(difluoromethoxy)benzoic acid

CAS No.: 773869-44-6

Cat. No.: B1451864

Get Quote

The deliberate incorporation of fluorine into organic molecules is a cornerstone strategy in

contemporary drug development. Among the array of fluorinated motifs, the difluoromethoxy

group (-OCF₂H) has emerged as a particularly valuable substituent for fine-tuning the

properties of drug candidates.[1][2][3] 5-Chloro-2-(difluoromethoxy)benzoic acid serves as a

quintessential example of a building block that leverages the unique advantages of this group.

The difluoromethoxy moiety is prized for its ability to modulate lipophilicity, metabolic stability,

and target-binding interactions.[2][3] Unlike the more common trifluoromethoxy (-OCF₃) group,

the -OCF₂H group possesses an acidic proton, allowing it to function as a lipophilic hydrogen

bond donor—a rare and powerful characteristic in drug design.[2][3] This enables it to act as a

bioisosteric replacement for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups, often

preserving critical binding interactions while enhancing metabolic resistance.[2] This guide

provides an in-depth analysis of the molecular structure that underpins these advantageous

properties.
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Molecular Architecture and Physicochemical
Properties
The structure of 5-Chloro-2-(difluoromethoxy)benzoic acid is defined by a 1,2,5-

trisubstituted benzene ring. The molecule's formal IUPAC name precisely describes the

arrangement of its three key functional groups: a carboxylic acid at position 1, a

difluoromethoxy group at position 2, and a chlorine atom at position 5.

Core Structural and Chemical Identity
Property Value Source

Molecular Formula C₈H₅ClF₂O₃ [4][5]

Molecular Weight 222.57 g/mol [5]

CAS Number 773869-44-6 [5]

SMILES
C1=CC(=C(C=C1Cl)C(=O)O)O

C(F)F
[4]

InChI

InChI=1S/C8H5ClF2O3/c9-4-

1-2-6(14-8(10)11)5(3-

4)7(12)13/h1-3,8H,(H,12,13)

[4]

InChIKey
AYTCUQGQENXYEG-

UHFFFAOYSA-N
[4]

Influence of Key Functional Groups
The molecule's overall character is a composite of the distinct contributions from its three

functional groups:

Carboxylic Acid (-COOH): This group defines the molecule as a benzoic acid derivative,

conferring acidic properties and providing a primary site for forming salts, esters, or amides.

It is a crucial anchor for interactions with biological targets. Benzoic acid and its derivatives

are fundamental precursors in the synthesis of a vast range of chemicals, including

pharmaceuticals.[6]
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Chlorine Atom (-Cl): As an electron-withdrawing halogen, the chlorine at the C5 position

modulates the electronic density of the aromatic ring and increases the molecule's overall

lipophilicity. Its presence is strategic for filling specific hydrophobic pockets in target proteins.

Difluoromethoxy Group (-OCF₂H): This is the molecule's most defining feature.

Modulated Lipophilicity: The -OCF₂H group increases lipophilicity to a lesser extent than

the -OCF₃ group, offering a more nuanced tool for optimizing a drug's absorption,

distribution, metabolism, and excretion (ADME) profile.[2][3]

Weak Electron-Withdrawing Nature: It acts as a weak electron-withdrawing group,

influencing the pKa of the carboxylic acid and the reactivity of the aromatic ring.[2][3]

Hydrogen Bond Donor Capability: The C-H bond in the difluoromethoxy group is

sufficiently polarized by the two adjacent fluorine atoms to act as a hydrogen bond donor.

This allows it to mimic the functionality of a hydroxyl group while being significantly more

resistant to metabolic oxidation.[2][7]

Synthesis Strategy: O-Difluoromethylation of a
Phenolic Precursor
The most established and direct pathway to aryl difluoromethyl ethers is through the O-

difluoromethylation of a corresponding phenol.[1][8] For the title compound, the logical and

commercially available starting material is 5-Chloro-2-hydroxybenzoic acid (also known as 5-

chlorosalicylic acid, CAS No. 321-14-2).[9][10]

The core of the synthesis involves the reaction of the phenoxide ion (formed by deprotonating

the hydroxyl group of 5-chlorosalicylic acid under basic conditions) with a difluorocarbene

(:CF₂) source.[1]

Illustrative Experimental Protocol
This protocol is a representative methodology based on established chemical principles.

Deprotonation: To a solution of 5-Chloro-2-hydroxybenzoic acid (1.0 eq) in a suitable polar

aprotic solvent (e.g., DMF), add a strong base (e.g., sodium hydride or potassium carbonate)

to generate the corresponding phenoxide in situ.
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Difluorocarbene Generation: Introduce a difluorocarbene precursor, such as sodium

chlorodifluoroacetate (ClCF₂COONa), to the reaction mixture.

Reaction: Heat the mixture to a temperature sufficient to induce the thermal decomposition of

the precursor into difluorocarbene. The highly reactive :CF₂ is then trapped by the

nucleophilic phenoxide to form the difluoromethyl ether linkage.

Workup and Purification: After the reaction is complete, perform an aqueous workup to

remove inorganic salts. The crude product is then purified, typically by recrystallization or

column chromatography, to yield 5-Chloro-2-(difluoromethoxy)benzoic acid.

Recent advancements in synthetic methodology, particularly in visible-light photoredox

catalysis, have provided alternative, milder routes for the direct C-H difluoromethoxylation of

arenes, expanding the toolkit for creating such valuable molecules.[8][11]

Starting Material Key Reagents

Process

Final Product

5-Chloro-2-hydroxybenzoic acid

O-Difluoromethylation
in Solvent (e.g., DMF) with Heat

Step 1

Base (e.g., K₂CO₃) Difluorocarbene Precursor
(e.g., ClCF₂COONa)

Step 2

5-Chloro-2-(difluoromethoxy)benzoic acid

Step 3
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Click to download full resolution via product page

Caption: Synthesis workflow for 5-Chloro-2-(difluoromethoxy)benzoic acid.

Analytical Characterization and Structural
Verification
Rigorous analytical techniques are essential to confirm the identity and purity of the

synthesized molecule. The predicted data below are based on the known molecular structure

and serve as a benchmark for experimental verification.
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Technique Expected Observations

Mass Spectrometry (MS)

[M-H]⁻: m/z ≈ 220.98. The presence of a single

chlorine atom will produce a characteristic

isotopic pattern with an [M-H+2]⁻ peak at m/z ≈

222.98, with an intensity approximately one-third

of the [M-H]⁻ peak.[4]

¹H NMR

Aromatic Protons: Three signals in the δ 7.0-8.0

ppm range, exhibiting coupling patterns

consistent with a 1,2,5-trisubstituted ring. -

OCF₂H Proton: A distinctive triplet (¹JHF ≈ 70-80

Hz) further downfield, typically δ > 6.5 ppm. -

COOH Proton: A broad singlet at δ > 10 ppm,

which disappears upon D₂O exchange.

¹³C NMR

Carbonyl Carbon: Signal at δ > 165 ppm.

Aromatic Carbons: Six distinct signals in the

aromatic region. -CF₂H Carbon: A triplet (¹JCF ≈

230-250 Hz) in the δ 110-120 ppm range.

¹⁹F NMR

A doublet (¹JFH ≈ 70-80 Hz) corresponding to

the two equivalent fluorine atoms coupled to the

single proton of the difluoromethyl group.

Infrared (IR) Spectroscopy

O-H Stretch (Carboxylic Acid): Very broad

absorption band from ~2500-3300 cm⁻¹. C=O

Stretch (Carboxylic Acid): Strong, sharp

absorption band around ~1700 cm⁻¹. C-F

Stretches: Strong absorptions in the fingerprint

region, typically ~1000-1200 cm⁻¹.

Role in Research and Drug Development
5-Chloro-2-(difluoromethoxy)benzoic acid is not an end-product therapeutic but rather a

high-value organic building block.[5] Its utility lies in its pre-packaged, strategically

functionalized structure, which allows medicinal chemists to introduce the chloro- and

difluoromethoxy-substituted phenyl motif into larger, more complex molecules.
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The successful application of the difluoromethoxy group in approved drugs like the proton-

pump inhibitor Pantoprazole and the PDE4 inhibitor Roflumilast underscores the therapeutic

potential of this functional group.[3][8] These drugs validate the strategy of using the -OCF₂H

group to enhance metabolic stability and modulate physicochemical properties. 5-Chloro-2-
(difluoromethoxy)benzoic acid provides a direct and efficient means for researchers to

explore this valuable chemical space in their own drug discovery programs.

5-Chloro-2-(difluoromethoxy)
benzoic acid

Chemical Synthesis
(e.g., Amide Coupling)

Lead Compound / 
Drug Candidate

Biological Target
(e.g., Enzyme, Receptor)

Binding & Modulation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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